2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Description
This compound features a 1,2,4-triazin-3-yl core substituted with a benzyl group at position 6, an amino group at position 4, and a sulfanyl-acetamide moiety at position 3. The acetamide chain terminates in a 4-fluorophenyl group, contributing to its electronic and steric profile. Crystallographic analysis of such compounds typically employs software like SHELXL for refinement and WinGX for data processing .
Properties
IUPAC Name |
2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O2S/c19-13-6-8-14(9-7-13)21-16(25)11-27-18-23-22-15(17(26)24(18)20)10-12-4-2-1-3-5-12/h1-9H,10-11,20H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHDVPOMZQWBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a synthetic compound that belongs to the triazine class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 385.42 g/mol. It features a triazine ring, an amino group, and a sulfur atom in its structure, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds containing triazine structures often exhibit significant anticancer properties. In particular, studies have shown that derivatives of triazines can induce apoptosis in various cancer cell lines. For instance:
- Study Findings : A recent investigation involving a library of triazine derivatives revealed that certain modifications to the triazine ring can enhance cytotoxic activity against cancer cells. The compound demonstrated promising results in inhibiting cell proliferation in models such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 | < 10 |
| This compound | Jurkat | < 15 |
The structure–activity relationship (SAR) analysis suggests that the presence of an electron-withdrawing group like fluorine significantly enhances the compound's anticancer efficacy.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial potential. The presence of the sulfanyl group is believed to contribute to its antibacterial activity.
- Research Insights : Various studies have indicated that triazine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The compound was tested against common pathogens and showed effective inhibition comparable to standard antibiotics like norfloxacin.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : The triazine ring may interfere with nucleic acid synthesis in both cancerous and bacterial cells.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Membrane Integrity : Its antimicrobial action may involve disrupting bacterial cell membranes, leading to cell lysis.
Case Studies
A notable case study involved the synthesis and evaluation of this compound alongside other derivatives in a multicellular spheroid model. The results indicated that it not only inhibited tumor growth but also reduced the viability of spheroids significantly compared to untreated controls .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The most relevant structural analogue is 4-(2-{[4-Amino-6-(4-nitrobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone (), which shares the 1,2,4-triazin-3-yl scaffold but differs in key substituents:
- Position 6: The target compound has a benzyl group, while the analogue features a 4-nitrobenzyl group.
- Position 3: The target compound’s sulfanyl-acetamide chain is replaced by a sydnone ring in the analogue. Sydnones are mesoionic heterocycles with unique electronic properties, which may influence solubility and binding affinity.
Crystallographic Insights
The analogue in was characterized using SHELX software, revealing:
- Hydrogen bonding: N–H···O interactions stabilize the triazinone ring.
- Planarity: The triazinone core adopts a nearly planar conformation, similar to other derivatives in this class.
Research Findings and Implications
Crystallographic Behavior: Both compounds likely exhibit planar triazinone cores, but the sydnone’s mesoionic nature in the analogue could lead to distinct packing motifs .
Synthetic Accessibility: The acetamide chain in the target compound may offer simpler synthetic routes compared to the sydnone ring, which requires specialized cyclization steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
